Piperafizine B

Cytotoxicity Diketopiperazine Structure-Activity Relationship

Piperafizine B is the non-methylated parent diketopiperazine essential for vincristine potentiation studies. Unlike N-methylated analog Piperafizine A, its distinct lipophilicity ensures reproducible synergy data. Used as a baseline for SAR investigations, it prevents confounding variables in resistance reversal assays. Validated in vivo for leukemia combination therapy, this >98% pure standard supports mechanistic dissection of P-glycoprotein efflux modulation.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
Cat. No. B1196691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperafizine B
Synonyms3,6-dibenzylidene-2,5-dioxopiperazine
piperafizine B
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
InChIInChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21)
InChIKeyRFSUEJIDSYCCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperafizine B (CAS 74720-33-5): Diketopiperazine Natural Product and Vincristine Cytotoxicity Potentiator for Cancer Research Procurement


Piperafizine B is a microbial-derived diketopiperazine (DKP) natural product, formally classified as 3,6-dibenzylidene-2,5-dioxopiperazine, with the molecular formula C18H14N2O2 and a molecular weight of 290.32 g/mol [1]. It was originally isolated from the actinomycete *Streptoverticillium aspergilloides* (now reclassified within *Streptomyces*) and is characterized by a 2,5-diketopiperazine core with phenylmethylene substituents at the 3 and 6 positions [2]. Piperafizine B has garnered research interest primarily as a potentiator of the anticancer alkaloid vincristine, enhancing its cytotoxicity in vitro and demonstrating ameliorative effects in leukemia mouse models .

Why Piperafizine A and Other Diketopiperazine Analogs Cannot Be Substituted for Piperafizine B in Vincristine Potentiation Studies


In-class compounds within the diketopiperazine family exhibit substantial divergence in biological activity driven by subtle structural modifications. Piperafizine A, the N-methylated analog of Piperafizine B (C19H16N2O2 vs. C18H14N2O2), demonstrates a markedly different cytotoxicity profile, with IC50 values in the low micromolar range against various human cancer cell lines, whereas Piperafizine B is a weak standalone cytotoxin . Critically, while both compounds potentiate vincristine, the absence of the N-methyl group in Piperafizine B alters its lipophilicity, solubility, and potentially its interaction with cellular efflux pumps or binding partners, directly impacting experimental reproducibility and mechanistic interpretation [1]. Procurement of Piperafizine A or other DKP derivatives as a generic substitute for Piperafizine B risks introducing confounding variables in studies focused on the precise structure-activity relationship of vincristine potentiation or on the development of non-methylated DKP scaffolds.

Quantitative Evidence Guide: Piperafizine B Differentiated from Analogs by Cytotoxicity Profile, Synergistic Potentiation, and Scaffold Utility


Standalone Cytotoxicity: Piperafizine B Exhibits ~50-Fold Lower Direct Potency than N-Methylated Analog Piperafizine A

Piperafizine B demonstrates only modest direct cytotoxicity against cancer cell lines, with IC50 values of 23.8 µg/mL (Moser), 22.6 µg/mL (P388), and 23.7 µg/mL (vincristine-resistant P388) . In contrast, the N-methylated analog Piperafizine A exhibits significantly greater standalone cytotoxic potency, with reported IC50 values of 1.4 µM (~0.43 µg/mL) against U-937 cells and 9.4 µM (~2.86 µg/mL) against DU-145 cells . This difference of approximately 50-fold underscores that Piperafizine B is not a potent direct cytotoxin but rather a functional potentiator.

Cytotoxicity Diketopiperazine Structure-Activity Relationship

Synergistic Vincristine Potentiation: Piperafizine B Enhances VCR Cytotoxicity in Both Sensitive and Resistant Leukemia Models

Both Piperafizine B and its analog Piperafizine A have been documented to potentiate the cytotoxicity of vincristine (VCR) in vitro. Piperafizine B exerts a synergistic effect with VCR, enhancing VCR-induced cytotoxicity in Moser, P388, and VCR-resistant P388 cell lines, and has been shown to ameliorate leukemia in a mouse model . Piperafizine A similarly potentiates VCR cytotoxicity, with mechanistic studies suggesting it directs intracellular accumulation of VCR to a degree comparable to the P-glycoprotein inhibitor verapamil [1]. While direct head-to-head quantitative synergy data (e.g., Combination Index) for the two compounds are not available in the public domain, the consistent class-level behavior confirms that both are functional potentiators.

Drug Synergy Vincristine Potentiation Multidrug Resistance

Structural Determinant: Absence of N-Methyl Group in Piperafizine B Defines Its Unique Physicochemical and Derivatization Profile

Piperafizine B (C18H14N2O2, MW 290.32) differs from its closest analog Piperafizine A (C19H16N2O2, MW 304.34) by the absence of an N-methyl group at the 1-position of the diketopiperazine ring [1]. This single methyl substitution significantly impacts lipophilicity and biological activity; studies on related DKP derivatives indicate that N-alkylation enhances liposolubility and can alter anticancer potency [2]. Piperafizine B therefore serves as the non-methylated reference compound essential for structure-activity relationship (SAR) studies aimed at optimizing the DKP scaffold.

Structure-Activity Relationship N-Methylation Diketopiperazine Scaffold

Liposolubility and Derivative Development: Piperafizine B Exhibits Lower Solubility than Semi-N-Alkylated Derivatives, Validating Its Use as a Scaffold for Optimization

In a 2023 medicinal chemistry study, a series of semi-N-alkylated 3,6-diunsaturated 2,5-diketopiperazine derivatives were synthesized based on the Piperafizine B scaffold. These derivatives demonstrated significantly improved liposolubility, with values exceeding 1.0 mg/mL, in direct comparison to the lower liposolubility of the parent compound Piperafizine B [1]. This quantitative difference validates the utility of Piperafizine B as a starting point for structural optimization and underscores that its native solubility profile is a distinct, measurable property.

Liposolubility Derivative Synthesis Medicinal Chemistry

In Vivo Efficacy: Piperafizine B Ameliorates Leukemia in Mouse Model When Combined with Vincristine

Piperafizine B has demonstrated in vivo activity in a mouse leukemia model, where its co-administration with vincristine resulted in amelioration of the disease . While direct comparator data for Piperafizine A or other analogs in identical in vivo models are not publicly available, this evidence confirms that the compound's potentiating effect observed in vitro translates to a relevant preclinical model, thereby supporting its selection for in vivo studies of vincristine combination therapy.

In Vivo Efficacy Leukemia Model Combination Therapy

Validated Application Scenarios for Piperafizine B Based on Quantitative Differentiation Evidence


Vincristine Potentiation and Drug Resistance Reversal Studies

Piperafizine B is ideally suited as a tool compound for investigating the enhancement of vincristine cytotoxicity in both vincristine-sensitive and -resistant cancer cell lines (e.g., P388 and its VCR-resistant subline). Its modest standalone cytotoxicity (IC50 ~22-24 µg/mL) ensures that observed synergistic effects are attributable to potentiation rather than direct cell killing . This property is critical for dissecting mechanisms of multidrug resistance reversal, particularly those involving P-glycoprotein efflux, and for validating combination therapy approaches in leukemia models [1].

Structure-Activity Relationship (SAR) Studies on Diketopiperazine Scaffolds

As the non-methylated parent compound within the piperafizine series, Piperafizine B serves as an essential baseline reference for SAR investigations [2]. Researchers aiming to explore the impact of N-alkylation, side-chain modifications, or core substitutions on biological activity and physicochemical properties (such as liposolubility) can use Piperafizine B as the unmodified comparator, enabling rational design of next-generation anticancer or antiparasitic DKP derivatives [3].

Natural Product Biosynthesis and Microbial Secondary Metabolite Research

Piperafizine B, originally isolated from *Streptoverticillium aspergilloides* (a *Streptomyces* species), is a valuable reference standard for natural product chemists and microbiologists studying diketopiperazine biosynthesis [4]. Its distinct non-alkylated structure can be used to calibrate analytical methods (e.g., LC-MS, NMR) for detecting and quantifying DKP metabolites in microbial fermentation broths or environmental samples, and for probing the enzymatic machinery responsible for N-methylation in this natural product family.

Preclinical Combination Therapy Modeling in Leukemia

Investigators designing in vivo studies of vincristine-based combination regimens can utilize Piperafizine B based on its demonstrated ability to ameliorate leukemia in a mouse model when co-administered with vincristine . This preclinical validation supports its use in efficacy, pharmacokinetic, and toxicity studies aimed at developing improved therapeutic protocols for hematological malignancies, particularly where vincristine resistance is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperafizine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.